4-Bromothieno[2,3-c]pyridine-2-carboxylic acid

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

4-Bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1151512-25-2) is a heterocyclic organic compound featuring a brominated thieno[2,3-c]pyridine core with a carboxylic acid functional group at the 2-position. Its molecular formula is C₈H₄BrNO₂S with a molecular weight of 258.09 g/mol.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
CAS No. 1151512-25-2
Cat. No. B3085089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
CAS1151512-25-2
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=CC(=C21)Br)C(=O)O
InChIInChI=1S/C8H4BrNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
InChIKeyBGKJZKJDJZNFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid (CAS 1151512-25-2): Procurement & Sourcing Overview


4-Bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1151512-25-2) is a heterocyclic organic compound featuring a brominated thieno[2,3-c]pyridine core with a carboxylic acid functional group at the 2-position . Its molecular formula is C₈H₄BrNO₂S with a molecular weight of 258.09 g/mol . The compound serves primarily as a versatile synthetic building block and scaffold for medicinal chemistry programs, particularly in kinase inhibitor development . The bromine substituent at the 4-position enables downstream functionalization via cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or esterification . Commercial availability exists at standard research purity levels (typically ≥95%) from multiple suppliers .

Why Substituting 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid with Other Thienopyridines Fails


Substitution of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid with unbrominated thieno[2,3-c]pyridine-2-carboxylic acid or alternative 4-substituted analogs is not straightforward and carries significant risk of synthetic failure or altered biological outcomes. The 4-bromo substituent is critical for enabling efficient Suzuki-Miyaura and related cross-coupling reactions, which are not possible with the parent hydrogen-substituted analog . Furthermore, the bromine atom directly influences the electronic distribution of the heterocyclic core, which can modulate binding affinity to kinase ATP-binding sites and other biological targets . Using a different 4-substituted analog (e.g., chloro or methyl) may alter both the reactivity profile in downstream synthetic steps and the resulting biological activity profile, as documented in structure-activity relationship (SAR) studies of related thieno[2,3-c]pyridine kinase inhibitors [1]. The quantitative evidence below delineates these specific, measurable differences that justify the procurement of this precise compound.

Quantitative Differentiation Evidence for 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid


4-Bromo Substituent Enables Downstream Cross-Coupling Reactions Unavailable to the Parent Scaffold

The 4-bromo substituent is a required functional handle for efficient Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions that install diverse aryl and heteroaryl groups at the 4-position of the thieno[2,3-c]pyridine scaffold . The parent compound, thieno[2,3-c]pyridine-2-carboxylic acid, lacks this halogen handle and therefore cannot undergo such coupling reactions directly . This functionalization step is critical for generating libraries of analogs for structure-activity relationship (SAR) exploration in kinase inhibitor programs [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Bromine Substituent Modulates Electronic Properties and Potential Binding Affinity vs. Unsubstituted Analog

The presence of the bromine atom at the 4-position alters the electron density of the thieno[2,3-c]pyridine core, which can enhance binding affinity to certain kinase ATP-binding pockets through hydrophobic interactions . While direct comparative binding data for this specific compound is not publicly available, the principle is well-established in medicinal chemistry SAR: halogen substituents (particularly bromine and iodine) often improve potency by filling hydrophobic subpockets [1]. In closely related thieno[2,3-c]pyridine kinase inhibitor series, the 4-bromo substituent has been shown to confer superior binding interactions compared to the unsubstituted parent scaffold [2].

Medicinal Chemistry Kinase Inhibition SAR

Carboxylic Acid Functionality Differentiates from Ester and Carboxamide Analogs in Downstream Chemistry

The free carboxylic acid group at the 2-position distinguishes 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid from its corresponding methyl ester (CAS 145325-40-2) and carboxamide analogs. The carboxylic acid can be directly coupled with amines to form amides without requiring a deprotection step . This provides a more streamlined synthetic route to amide-containing final compounds compared to starting from the ester, which would require hydrolysis to the acid prior to amide bond formation . In contrast, the carboxamide analogs lack this versatile handle and cannot be easily diversified.

Synthetic Versatility Functional Group Interconversion Medicinal Chemistry

Best Research & Industrial Application Scenarios for 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Exploration

Procure this compound as a key starting material for generating focused libraries of 4-substituted thieno[2,3-c]pyridine-2-carboxylic acid derivatives for kinase inhibitor screening . The 4-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to install aryl, heteroaryl, and amino substituents, while the carboxylic acid facilitates amide bond formation with diverse amines . This two-point diversification strategy is ideally suited for hit-to-lead optimization in programs targeting kinases such as COT, PIM, and CDK8 [1].

Chemical Biology: PROTAC and Molecular Glue Synthesis

Utilize the compound as a versatile scaffold for synthesizing heterobifunctional degraders (PROTACs) or molecular glues . The carboxylic acid group can be directly coupled to a linker moiety bearing a primary amine, while the 4-bromo substituent can be coupled to an E3 ligase-binding ligand via Suzuki reaction. This orthogonal reactivity profile is particularly valuable for constructing complex bifunctional molecules .

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

Employ this compound in the synthesis of complex drug candidates where late-stage diversification is required . The carboxylic acid group can be elaborated into various amide, ester, or hydrazide derivatives, while the bromine atom permits late-stage aryl-aryl bond formation. This dual functionality makes the compound a valuable intermediate in process chemistry routes that require high modularity and convergent synthesis .

Academic Research: Heterocyclic Chemistry and Methodology Development

Use this compound as a model substrate for developing novel cross-coupling methodologies on the thieno[2,3-c]pyridine scaffold . The 4-bromo substituent provides a reliable reaction site for testing new catalytic systems, ligands, and reaction conditions. Additionally, the carboxylic acid group can be used to explore new amidation or esterification protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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